molecular formula C30H40O4 B12388074 Lanosta-7,9(11),23,25(27)-tetraen-26-oic acid, 23,27-epoxy-3-oxo-

Lanosta-7,9(11),23,25(27)-tetraen-26-oic acid, 23,27-epoxy-3-oxo-

Cat. No.: B12388074
M. Wt: 464.6 g/mol
InChI Key: OLDNIXDHIHDAFA-UBIMFJCVSA-N
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Description

Lanosta-7,9(11),23,25(27)-tetraen-26-oic acid, 23,27-epoxy-3-oxo- is a complex organic compound belonging to the class of triterpenoids. Triterpenoids are a diverse group of naturally occurring organic compounds derived from six isoprene units. This particular compound is characterized by its unique structure, which includes multiple double bonds and an epoxy group. It is often studied for its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Lanosta-7,9(11),23,25(27)-tetraen-26-oic acid, 23,27-epoxy-3-oxo- typically involves multiple steps, starting from simpler triterpenoid precursors. The process may include:

    Oxidation Reactions: Introduction of oxygen-containing functional groups.

    Epoxidation: Formation of the epoxy group using reagents like m-chloroperbenzoic acid.

    Dehydration: Removal of water molecules to form double bonds.

    Cyclization: Formation of the ring structures.

Industrial Production Methods: Industrial production of this compound may involve large-scale extraction from natural sources, followed by purification and chemical modification. Techniques such as chromatography and crystallization are commonly used to isolate and purify the compound.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated forms.

    Substitution: Functional groups in the compound can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidizing Agents: m-Chloroperbenzoic acid, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products:

    Oxidized Derivatives: Compounds with additional oxygen-containing functional groups.

    Reduced Derivatives: More saturated forms of the original compound.

    Substituted Derivatives: Compounds with different functional groups replacing the original ones.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of other complex triterpenoids.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of natural product-based pharmaceuticals and cosmetics.

Mechanism of Action

The mechanism of action of Lanosta-7,9(11),23,25(27)-tetraen-26-oic acid, 23,27-epoxy-3-oxo- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and other proteins involved in biological processes.

    Pathways: Modulation of signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

    Lanosterol: A precursor in the biosynthesis of steroids.

    Betulinic Acid: Known for its anticancer properties.

    Oleanolic Acid: Studied for its hepatoprotective effects.

Comparison: Lanosta-7,9(11),23,25(27)-tetraen-26-oic acid, 23,27-epoxy-3-oxo- is unique due to its specific structure, which includes multiple double bonds and an epoxy group

Properties

Molecular Formula

C30H40O4

Molecular Weight

464.6 g/mol

IUPAC Name

5-[(2R)-2-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]propyl]furan-3-carboxylic acid

InChI

InChI=1S/C30H40O4/c1-18(15-20-16-19(17-34-20)26(32)33)21-9-13-30(6)23-7-8-24-27(2,3)25(31)11-12-28(24,4)22(23)10-14-29(21,30)5/h7,10,16-18,21,24H,8-9,11-15H2,1-6H3,(H,32,33)/t18-,21-,24+,28-,29-,30+/m1/s1

InChI Key

OLDNIXDHIHDAFA-UBIMFJCVSA-N

Isomeric SMILES

C[C@H](CC1=CC(=CO1)C(=O)O)[C@H]2CC[C@@]3([C@@]2(CC=C4C3=CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)C

Canonical SMILES

CC(CC1=CC(=CO1)C(=O)O)C2CCC3(C2(CC=C4C3=CCC5C4(CCC(=O)C5(C)C)C)C)C

Origin of Product

United States

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